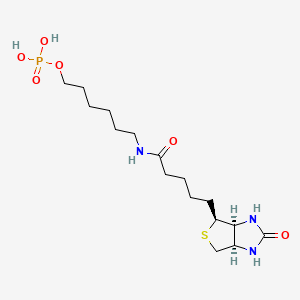
6-N-Biotinylaminohexyl Hydrogenphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-N-Biotinylaminohexyl Hydrogenphosphate is a biotinylated biochemical assay reagent. It is used as a biological material or organic compound in life science-related research. This compound features a biotin group and a hydrogen phosphate group, making it useful for affinity-based applications such as pull-down assays or for ligating with streptavidin proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-N-Biotinylaminohexyl Hydrogenphosphate involves the reaction of biotinylated hexylamine with hydrogen phosphate. The phosphonate group is readily attacked by nucleophiles such as amines, thiols, or alcohols to form bonds similar to those found in DNA . The reaction conditions typically involve mild temperatures and neutral pH to maintain the integrity of the biotin and phosphate groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using automated reactors to ensure consistency and purity. The compound is then purified using techniques such as chromatography to achieve the desired level of purity for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-N-Biotinylaminohexyl Hydrogenphosphate undergoes several types of chemical reactions, including:
Substitution Reactions: The phosphonate group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the phosphate group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Amines, thiols, and alcohols.
Solvents: Water, methanol, and other polar solvents.
Catalysts: Acidic or basic catalysts to facilitate hydrolysis.
Major Products Formed
The major products formed from reactions involving this compound include biotinylated derivatives and phosphonate esters, depending on the nucleophile used in the reaction .
Applications De Recherche Scientifique
6-N-Biotinylaminohexyl Hydrogenphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and for the preparation of biotinylated compounds.
Biology: Utilized in affinity-based assays such as pull-down assays to study protein-protein interactions.
Medicine: Employed in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of biotinylated materials for various industrial applications .
Mécanisme D'action
The mechanism of action of 6-N-Biotinylaminohexyl Hydrogenphosphate involves its ability to form strong bonds with streptavidin proteins through the biotin group. This interaction is highly specific and stable, making it useful for affinity-based applications. The phosphonate group can also participate in nucleophilic substitution reactions, allowing for the modification of the compound for various research purposes .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-N-Biotinylaminohexyl Hydrogenphosphonate: Similar in structure but features a hydrogen phosphonate group instead of a hydrogen phosphate group
Biotinylated Hexylamine: Lacks the phosphate group but contains the biotinylated hexylamine structure.
Biotinylated Phosphates: Compounds with similar biotin and phosphate groups but different linker structures.
Uniqueness
6-N-Biotinylaminohexyl Hydrogenphosphate is unique due to its combination of a biotin group and a hydrogen phosphate group, making it highly versatile for various biochemical applications. Its ability to form strong bonds with streptavidin proteins and participate in nucleophilic substitution reactions sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C16H30N3O6PS |
|---|---|
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl dihydrogen phosphate |
InChI |
InChI=1S/C16H30N3O6PS/c20-14(17-9-5-1-2-6-10-25-26(22,23)24)8-4-3-7-13-15-12(11-27-13)18-16(21)19-15/h12-13,15H,1-11H2,(H,17,20)(H2,18,19,21)(H2,22,23,24)/t12-,13-,15-/m0/s1 |
Clé InChI |
HTYCAPREFZTEBA-YDHLFZDLSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCOP(=O)(O)O)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCCCCCOP(=O)(O)O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


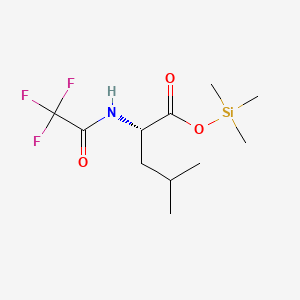
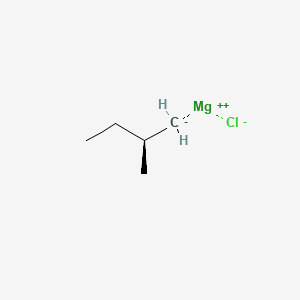
![(1S,4S,6R)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B15289532.png)
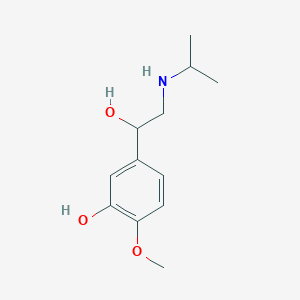
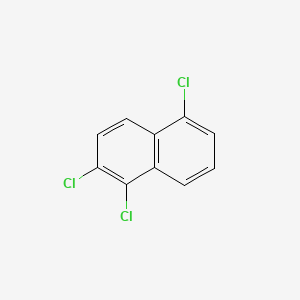



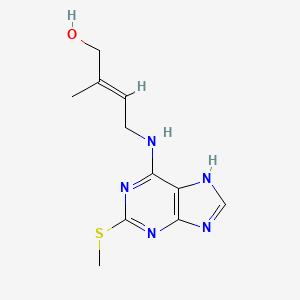
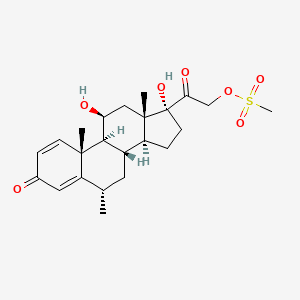
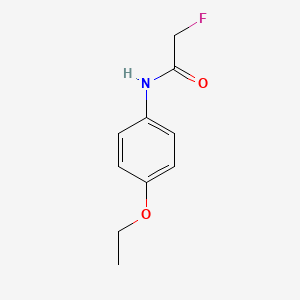

![4-[Methyl[(nonafluorobutyl)sulfonyl]amino]butyl methacrylate](/img/structure/B15289605.png)

